4-Chloro-2-(2-chlorophenyl)aniline
Overview
Description
4-Chloro-2-(2-chlorophenyl)aniline is an organic compound with the molecular formula C12H9Cl2N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine atoms. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4-Chloro-2-(2-chlorophenyl)aniline involves electrochemical oxidation. This process is characterized by a one-electron oxidation followed by a disproportionation reaction . The oxidation of this compound results in the formation of an unstable intermediate known as (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .
Biochemical Pathways
The compound’s oxidation process suggests that it may influence redox reactions and associated pathways within the body .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The compound’s oxidation process suggests that it may influence redox reactions and associated cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the electrochemical oxidation of this compound was investigated in a water/acetonitrile mixture . This suggests that the compound’s action may be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(2-chlorophenyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can result in altered cellular responses . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of certain enzymes, preventing substrate binding and thus inhibiting enzymatic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including altered cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur . High doses can result in toxicity, including liver and kidney damage, as well as other systemic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further participate in metabolic processes . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-(2-chlorophenyl)aniline can be synthesized through several methods. One common method involves the reduction of 4-nitrochlorobenzene, which is prepared by the nitration of chlorobenzene . Another method involves the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture, followed by a disproportionation reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of Friedel-Crafts reactions. For example, reacting parachloroaniline with acyl chloride in the presence of a methylbenzene solvent can yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-chlorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides and Lewis acids are often employed in Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-2-(2-chlorophenyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers, dyes, and other organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of pesticides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A precursor to 4-Chloro-2-(2-chlorophenyl)aniline, used in similar applications.
2-Chloro-4-(4-chlorophenyl)aniline: Another chlorinated aniline derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-2-(2-chlorophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHXWNBXAGEMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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